1-Chloro-2,2-difluoropropane
Overview
Description
1-Chloro-2,2-difluoropropane is a halogenated hydrocarbon that is part of a broader class of compounds with significant applications and implications in industrial chemistry. The compound's structure includes chlorine and fluorine atoms attached to a propane backbone, which influences its physical and chemical properties.
Synthesis Analysis
The synthesis of related halogenated hydrocarbons often involves halogenation reactions, where hydrogen atoms are substituted by halogen atoms in hydrocarbons. For instance, 1-chloro-2,2-difluoroethylene, a closely related compound, can be synthesized from 1,2,2-trichloro-1,1-difluoroethane through reductive dechlorination using zero-valent zinc, with solvents like methanol, dimethyl formamide, and ethanol at 80 °C providing the best results . This method is particularly valuable for industrial-scale production as it utilizes waste material from other halocarbon productions and offers a solution for recycling .
Molecular Structure Analysis
The molecular structure of halogenated hydrocarbons is crucial in determining their reactivity and physical properties. For example, the molecular structure of 1,2-difluorotetrachloroethane has been studied using electron diffraction, revealing the existence of trans and gauche isomeric forms . The study of such structures helps in understanding the behavior of similar compounds like 1-chloro-2,2-difluoropropane.
Chemical Reactions Analysis
The chemical behavior of halogenated hydrocarbons under various conditions can be complex. For instance, the kinetics of the fluorination and chlorination of 1-chloro-1,2,2,2-tetrafluoroethane have been examined, showing that these reactions follow a classical Langmuir-Hinshelwood mechanism . Such insights into reaction mechanisms are essential for optimizing industrial chemical processes involving compounds like 1-chloro-2,2-difluoropropane.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated hydrocarbons are influenced by their molecular structure. The bond distances and angles, as well as the presence of different isomeric forms, affect properties such as boiling points, solubility, and reactivity. For example, the C-F bond distance in 1,2-difluorotetrachloroethane is greater than in compounds with multiple fluorine atoms bonded to a carbon atom, which could imply differences in reactivity and stability . Understanding these properties is crucial for the practical application of compounds like 1-chloro-2,2-difluoropropane in various industrial processes.
Scientific Research Applications
Molecular Structures Analysis
Research by Takeo, Sugie, and Matsumura (1995) focused on the microwave spectra of various isotopic species of 2,2-difluoropropane and related compounds, including 1-Chloro-2,2-difluoropropane. They analyzed rotational, centrifugal distortion, and chlorine quadrupole coupling constants to understand changes in bond lengths with adjacent atoms or substituted groups (Takeo, H., Sugie, M., & Matsumura, C., 1995).
Synthesis and Industrial Scale Production
Wang, Yang, and Xiang (2013) developed an efficient method for synthesizing 1-Chloro-2,2-difluoroethylene from 1,2,2-trichloro-1,1-difluoroethane, which is a waste material from 2,2-dichloro-1,1,1-trifluoroethane production. This method is significant for industrial-scale production and recycling of waste materials in chemical manufacturing (Wang, N., Yang, L., & Xiang, S., 2013).
Reaction Mechanisms and Product Yields
Belter (1999) reported the production of 1-Chloro-3,3-difluoropropadiene from chloropropenes or chloropropanes, noting its sluggish reaction with HF to produce 1-chloro-3,3,3-trifluoropropene. This research offers insights into the reaction mechanisms and potential product yields in synthetic chemistry involving chloro-difluoropropane compounds (Belter, R. K., 1999).
Decomposition and Kinetic Studies
Dong, Schneider, and Wolfrum (1989) studied the decomposition of 1-chloro-1,1-difluoroethane by a radical chain reaction, providing a kinetic model for the formation of dehydrochlorination and chlorination products. This research is important for understanding the thermal behavior and stability of chloro-difluoropropane compounds (Dong, Z., Schneider, M., & Wolfrum, J., 1989).
Electrophilic Fluorination
Singh and Shreeve (2004) highlighted the applications of electrophilic fluorination in organofluorine compounds, using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) as a key reagent. This research demonstrates the breadth of applications in fluorine chemistry, relevant to compounds like 1-Chloro-2,2-difluoropropane (Singh, R., & Shreeve, J., 2004).
Safety And Hazards
Safety data sheets suggest that 1-Chloro-2,2-difluoropropane may be flammable and could cause drowsiness and dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
1-chloro-2,2-difluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2/c1-3(5,6)2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXYGJSMTMPTFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194811 | |
Record name | Propane, 1-chloro-2,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,2-difluoropropane | |
CAS RN |
420-99-5 | |
Record name | 1-Chloro-2,2-difluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1-chloro-2,2-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1-chloro-2,2-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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